![molecular formula C18H11Br B175828 2-Bromotriphenylene CAS No. 19111-87-6](/img/structure/B175828.png)
2-Bromotriphenylene
Overview
Description
2-Bromotriphenylene, also known as 2-bromobenzo[9,10]phenanthrene, is a solid compound with the molecular formula C18H11Br . It has a molecular weight of 307.19 . It is used as an intermediate in the synthesis of hole transport layer (HTL) materials or host materials .
Synthesis Analysis
The synthesis of 2-Bromotriphenylene involves the reaction of bromine with the compound in dichloromethane at 20°C for 12 hours under an inert atmosphere . Another method involves the use of the second intermediate of step 2 - (4-bromobenzeneYl) -1,1 biphenyl, nitromethane, and a catalytic amount of ferric chloride .Molecular Structure Analysis
The InChI code for 2-Bromotriphenylene is 1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
2-Bromotriphenylene is a solid with a density of 1.5±0.1 g/cm3 . It has a boiling point of 482.9±14.0 °C at 760 mmHg . The compound has a molar refractivity of 87.5±0.3 cm3 . It is also characterized by a polarizability of 34.7±0.5 10-24 cm3 and a molar volume of 208.0±3.0 cm3 .Scientific Research Applications
OLED Intermediates
2-Bromotriphenylene is used as an intermediate in the synthesis of hole transport layer (HTL) materials or host materials for OLEDs. Its electron-rich nature and planar structure make it suitable for electroluminescence devices .
Fluorescent Probes for Sensors
This compound can be embedded as a fluorescent probe in sensors, taking advantage of its structural properties to detect various phenomena or substances .
Material Science Research
Scientists utilize 2-Bromotriphenylene in material science research due to its unique chemical structure and properties .
Chemical Synthesis
It is involved in various chemical synthesis processes, contributing to the development of new compounds and materials .
Safety and Hazards
Future Directions
2-Bromotriphenylene is an OLED intermediate used for the synthesis of hole transport layer (HTL) materials or host materials . Its electron-rich and planar structure make it valuable in electroluminescence devices . It can also be used as an intermediate to be embedded as a fluorescent probe for sensors and biomedical applications . This suggests potential future directions in the fields of organic electronics and biomedical research.
Mechanism of Action
Target of Action
2-Bromotriphenylene, also known as 2-bromobenzo[9,10]phenanthrene , is primarily used as an intermediate in the synthesis of hole transport layer (HTL) materials or host materials in OLED devices . These materials are crucial for the efficient operation of OLED devices, serving as the primary targets of 2-Bromotriphenylene.
Mode of Action
2-Bromotriphenylene is electron-rich and has a planar structure, which allows it to interact effectively with its targets . It can be embedded as a fluorescent probe for sensors and biomedical applications . The electron-rich nature of 2-Bromotriphenylene allows it to donate electrons, facilitating the transport of holes (positive charges) in OLED devices .
Biochemical Pathways
Its role as an intermediate in the synthesis of htl materials suggests that it may influence the electron transport pathways in oled devices .
Result of Action
In OLED devices, the action of 2-Bromotriphenylene results in the efficient transport of holes, contributing to the overall performance of the device . When used as a fluorescent probe, it can help detect changes in the environment, providing valuable information for sensors and biomedical applications .
Action Environment
The action, efficacy, and stability of 2-Bromotriphenylene can be influenced by various environmental factors. For instance, in OLED devices, factors such as temperature, humidity, and the presence of other materials can affect its performance
properties
IUPAC Name |
2-bromotriphenylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDOYYDMCZUHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593308 | |
Record name | 2-Bromotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromotriphenylene | |
CAS RN |
19111-87-6 | |
Record name | 2-Bromotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromotriphenylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research reveal about the transient absorption properties of 2-bromotriphenylene?
A1: The research paper investigates the transient absorption spectra of various aromatic and heterocyclic molecules, including 2-bromotriphenylene, at low temperatures (113 K) after excitation with intense, short light pulses. [] The key finding is that 2-bromotriphenylene, along with the other studied molecules, exhibits transient absorption bands in the red region of the electromagnetic spectrum (between 5,000 and 8,800 Å). [] This suggests that 2-bromotriphenylene undergoes photoinduced electronic transitions that result in the transient population of excited states with absorption characteristics in the red region. This information is valuable for understanding the photochemical and photophysical properties of 2-bromotriphenylene, which could be relevant for applications such as photocatalysis or optoelectronics.
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